BenchChemオンラインストアへようこそ!

Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

Physicochemical profiling Drug-likeness Solubility optimization

Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate (CAS 2305844-36-2) is a tetra-substituted 2,3-dihydrobenzofuran bearing a C7 bromine, a C5 methyl carboxylate, and a quaternary C3 centre substituted with both phenyl and hydroxymethyl groups. This substitution pattern positions the compound at the intersection of several medicinally relevant chemotypes, including BET bromodomain-targeted 2,3-dihydrobenzofurans and 5-HT2 receptor-modulating scaffolds.

Molecular Formula C17H15BrO4
Molecular Weight 363.2 g/mol
Cat. No. B14916186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate
Molecular FormulaC17H15BrO4
Molecular Weight363.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1)Br)OCC2(CO)C3=CC=CC=C3
InChIInChI=1S/C17H15BrO4/c1-21-16(20)11-7-13-15(14(18)8-11)22-10-17(13,9-19)12-5-3-2-4-6-12/h2-8,19H,9-10H2,1H3
InChIKeyVAHHPXXZWKHGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Methyl 7-Bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate Matters for Procurement


Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate (CAS 2305844-36-2) is a tetra-substituted 2,3-dihydrobenzofuran bearing a C7 bromine, a C5 methyl carboxylate, and a quaternary C3 centre substituted with both phenyl and hydroxymethyl groups . This substitution pattern positions the compound at the intersection of several medicinally relevant chemotypes, including BET bromodomain-targeted 2,3-dihydrobenzofurans [1] and 5-HT2 receptor-modulating scaffolds [2]. Its multifunctional architecture—combining an aryl halide, an ester, a primary alcohol, and a quaternary benzylic stereocenter—creates a synthetic branching point that few commercially available analogs replicate.

Structural Warning: Why Methyl 7-Bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate Cannot Be Trivially Swapped


Even closely related 2,3-dihydrobenzofuran derivatives exhibit fundamentally different reactivity profiles and physicochemical properties that directly impact synthetic utility and biological readout. The simultaneous presence of a C7 aryl bromide, a C5 methyl ester, and a C3 quaternary hydroxymethyl-phenyl motif is absent from simpler analogs such as methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate (CAS 2305844-14-6, which replaces –CH₂OH with –CH₃) and methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate (CAS 2092670-06-7, which lacks the C3 phenyl and hydroxymethyl entirely) [1]. The hydroxymethyl group introduces a hydrogen-bond donor and a derivatizable primary alcohol—properties that alter LogP, solubility, and the capacity for subsequent conjugation or oxidation—while the quaternary phenyl substituent imposes steric constraints that modulate atropisomerism and binding-site complementarity in BET bromodomain contexts [2]. Substituting to an analog that omits or replaces any one of these features therefore changes not merely one parameter but the entire multi-dimensional profile.

Quantitative Differentiation Guide for Methyl 7-Bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate


Hydrogen-Bond Donor Count Differentiates Target from 3-Methyl Analog

Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate possesses one hydrogen-bond donor (the hydroxymethyl –OH), whereas its closest commercial analog, methyl 7-bromo-3-methyl-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate (CAS 2305844-14-6), has zero H-bond donors because the C3 substituent is a methyl group . This single-donor difference alters the compound's capacity to engage in hydrogen-bond networks, affecting both solubility and target engagement in biological systems.

Physicochemical profiling Drug-likeness Solubility optimization

Polar Surface Area Elevation vs. 3-Methyl Analog Influences Permeability

The target compound has a topological polar surface area (TPSA) of 55.76 Ų, which is elevated compared to its 3-methyl analog (predicted TPSA ~46.5 Ų based on replacement of –CH₂OH with –CH₃) . This ~9 Ų increase results from the additional oxygen atom in the hydroxymethyl group and can influence passive membrane permeability and blood-brain barrier penetration predictions.

ADME prediction Membrane permeability CNS drug design

Predicted LogP Differentiates Lipophilicity from Non-Phenyl and Des-Ester Analogs

The target compound has a predicted LogP of 2.91 , positioning it in a favorable lipophilicity range for oral drug candidates (LogP 1–4). In contrast, methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate (CAS 2092670-06-7), which lacks the 3-phenyl and 3-hydroxymethyl substituents, has a substantially lower predicted LogP (estimated ~1.8 based on fragment-based calculation) [1]. This >1 log unit difference reflects the significant lipophilic contribution of the 3-phenyl ring and has implications for membrane partitioning, metabolic stability, and off-target promiscuity.

Lipophilicity LogP Drug-likeness

Dual Reactive Sites (Aryl Bromide + Primary Alcohol) Enable Orthogonal Derivatization Not Possible with Mono-Functional Analogs

The target compound contains both a C7 aryl bromide—suitable for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions—and a C3 primary hydroxymethyl group that can be independently oxidized, esterified, mesylated, or converted to an azide . By comparison, (7-bromo-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)methanol (CAS 918305-08-5) places the hydroxymethyl at C2 rather than C3 and entirely lacks the C5 carboxylate ester, reducing the number of distinct derivatization vectors from three to two . The target compound's orthogonal trio of reactive handles (C7–Br, C3–CH₂OH, C5–CO₂Me) permits sequential functionalization without protecting-group manipulation between steps, a synthetic efficiency advantage that simpler analogs cannot match.

Synthetic versatility Cross-coupling Click chemistry

Bromine Position on Benzofuran Core vs. Phenyl Ring Alters Cross-Coupling Electronic Environment

In the target compound, the bromine atom is directly attached to the electron-rich benzofuran core at C7, where it experiences the electron-donating effect of the ring oxygen. In contrast, methyl 2-(2-bromophenyl)-2,3-dihydrobenzofuran-5-carboxylate (CAS 851777-30-5) carries the bromine on a pendant phenyl ring at C2, placing it in an electronically distinct environment . This positional difference affects oxidative addition rates in cross-coupling reactions: electron-rich aryl bromides (target) typically undergo slower oxidative addition than electron-neutral or electron-poor aryl bromides (comparator), requiring different catalyst/ligand systems for optimal conversion.

Cross-coupling reactivity Electronic effects Synthetic planning

Predicted pKa of Hydroxymethyl Proton Provides a Handle for pH-Dependent Extraction

The hydroxymethyl proton of the target compound has a predicted pKa of 14.34 ± 0.10 , indicating very weak acidity that requires strongly basic conditions for deprotonation. In contrast, the 3-methyl analog (CAS 2305844-14-6) lacks any ionizable proton, and methyl 7-bromo-2,3-dihydrobenzofuran-5-carboxylate lacks both the hydroxymethyl and phenyl groups, offering no comparable ionization behavior . This pKa value, while high, can be exploited for selective alkoxide formation under anhydrous conditions using strong bases (e.g., NaH, KH), enabling O-alkylation or O-acylation reactions that are not feasible with the 3-methyl analog.

pKa prediction Purification Work-up optimization

Precision Application Scenarios for Methyl 7-Bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate Procurement


BET Bromodomain BD2-Selective Inhibitor Lead Optimization

The 2,3-dihydrobenzofuran core is a validated scaffold for achieving >1000-fold BD2-over-BD1 selectivity within the BET bromodomain family [1]. The target compound's C3 quaternary center bearing both phenyl and hydroxymethyl groups provides steric and hydrogen-bonding features that can be tuned to enhance BD2 pocket complementarity, while the C7 bromine serves as a vector for Suzuki-based SAR expansion. The C5 methyl ester can be hydrolyzed to the carboxylic acid for amide coupling, enabling three-directional diversification from a single intermediate. This compound is particularly suited for programs seeking to explore BD2-selective chemical space beyond the 3-methyl-substituted analogs that dominate current patent literature.

Multidirectional Diversity-Oriented Synthesis (DOS) Building Block

With three chemically orthogonal reactive sites—C7–Br (cross-coupling), C3–CH₂OH (oxidation, esterification, azide conversion, ether formation), and C5–CO₂Me (hydrolysis to acid, amidation, reduction)—this compound enables sequential, protecting-group-minimal derivatization [1]. A typical workflow might involve: (Step 1) Suzuki coupling at C7 to install an aryl/heteroaryl group; (Step 2) oxidation of the C3 hydroxymethyl to an aldehyde or carboxylic acid; (Step 3) hydrolysis of the C5 ester and amide coupling. The quaternary C3 stereocenter also provides a probe for chiral SAR if enantiomerically enriched material is sourced.

5-HT2 Receptor Ligand Scaffold Expansion

Dihydrobenzofuran derivatives have been disclosed as 5-HT2C receptor agonists and 5-HT2A receptor antagonists with therapeutic potential in neuropsychiatric and metabolic disorders [1]. The target compound's substitution pattern—particularly the 7-bromo and 3-phenyl groups—maps onto the pharmacophoric elements described by Pfizer and Wyeth. The hydroxymethyl group at C3 offers a vector for improving aqueous solubility relative to more lipophilic analogs, potentially addressing a common liability of CNS-penetrant dihydrobenzofuran ligands. The predicted LogP of 2.91 and TPSA of 55.76 Ų place this compound within favorable CNS drug-like space.

Synthetic Methodology Development for Quaternary 2,3-Dihydrobenzofurans

The construction of quaternary carbon centers at the C3 position of 2,3-dihydrobenzofurans is a recognized synthetic challenge [1]. This compound, with its fully substituted C3 center, serves as a valuable benchmarking substrate for evaluating new methods in enantioselective dihydrobenzofuran synthesis, oxidative annulation, or Lewis-acid-promoted arylation. The presence of the bromine atom provides a convenient handle for assessing functional-group tolerance in novel catalytic systems, while the ester and alcohol groups allow post-reaction derivatization to confirm structural integrity.

Quote Request

Request a Quote for Methyl 7-bromo-3-(hydroxymethyl)-3-phenyl-2,3-dihydrobenzofuran-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.